2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid
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Overview
Description
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, which includes both difluoro and trifluoromethyl groups, makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 5-methyl-2-(trifluoromethyl)-1,3-thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2-Methyl-4-[4-methyl-2-(trifluoromethyl)phenyl]-5-thiazolyl
Uniqueness
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is unique due to its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a valuable tool in various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H4F5NO2S |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C7H4F5NO2S/c1-2-3(6(8,9)5(14)15)13-4(16-2)7(10,11)12/h1H3,(H,14,15) |
InChI Key |
KIKBWBPWDPAKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
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